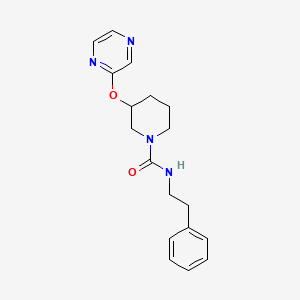

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-phenylethyl)-3-pyrazin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(21-9-8-15-5-2-1-3-6-15)22-12-4-7-16(14-22)24-17-13-19-10-11-20-17/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQRRQVIWBHPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of a piperidine derivative with a pyrazine derivative under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of piperidine derivatives often employs large-scale cyclization reactions and parallel solid-phase synthesis techniques. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring and Carboxamide Group

N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (BK50120)

- Structure : Ethyl group at the carboxamide nitrogen; pyrazin-2-yloxy at the 4-position of piperidine.

- Molecular Formula : C₁₂H₁₈N₄O₂; MW : 250.30 .

- Key Differences : The ethyl substituent reduces steric bulk and lipophilicity compared to the phenethyl group in the target compound. This may result in altered pharmacokinetics (e.g., shorter half-life) or reduced affinity for hydrophobic binding pockets in enzymes like FAAH.

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Structure : Thiophen-2-ylmethyl group at the carboxamide nitrogen; pyrazin-2-yloxy at the 3-position.

- Molecular Formula : C₁₅H₁₈N₄O₂S; MW : 318.40 .

N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Structure : Pyridazinyl group at the carboxamide nitrogen; trifluoromethylpyridine-linked benzylidene at the 4-position.

- Molecular Formula : C₂₃H₁₉F₃N₄O₂; MW : 464.42 .

- The trifluoromethyl group enhances electronegativity, which may influence binding to polar active sites.

FAAH Inhibitors (PF-750, PF-3845)

- Mechanism: Irreversible or reversible inhibition of FAAH, an enzyme critical in endocannabinoid metabolism .

- Structural Insights: Like the target compound, these inhibitors share a piperidine carboxamide core but differ in substituents (e.g., quinoline in PF-750, trifluoromethylpyridine in PF-3845). The phenethyl group in the target compound may enhance hydrophobic interactions with FAAH’s membrane-proximal regions .

TRK Inhibitor ( Compound)

- Structure : Features a pyrazolo[1,5-a]pyrimidine scaffold with a hydroxypyrrolidine carboxamide.

- Therapeutic Use : Targets tyrosine kinase (TRK) for cancer treatment. While structurally distinct, the carboxamide group highlights a common pharmacophore for kinase inhibition, though the target compound’s pyrazine substituent may redirect activity toward other enzymes .

Physicochemical Properties and Drug-Likeness

Structure-Activity Relationship (SAR) Insights

Phenethyl vs. Ethyl Substituents : The phenethyl group likely enhances target engagement through π-π stacking or hydrophobic interactions, whereas smaller alkyl groups (e.g., ethyl) may favor metabolic clearance .

Pyrazine vs. Pyridine/Pyridazine : Pyrazine’s nitrogen-rich aromatic system may improve hydrogen bonding with enzyme active sites compared to pyridine or pyridazine derivatives .

Carboxamide Linkage : The conserved carboxamide group across analogs suggests its critical role in binding via hydrogen donation to catalytic residues in FAAH or similar enzymes .

Actividad Biológica

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a phenethyl group and a pyrazinyl moiety. Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Molecular Formula

- C : 18

- H : 22

- N : 4

- O : 1

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, which may lead to various therapeutic effects, including:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, potentially useful in treating infections.

- Anticancer Potential : Preliminary research suggests that it may have anticancer effects, warranting further investigation into its efficacy against various cancer cell lines .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Anticancer | Potential effectiveness against human cancer cell lines (e.g., HeLa, HepG2). |

| Analgesic | Modulates pain pathways, indicating possible use in pain management. |

| Neurotransmitter Modulation | Influences neurotransmitter release, potentially affecting mood disorders. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study highlighted the compound's effectiveness against Gram-positive bacteria, showing significant inhibition at low concentrations.

- Anticancer Research :

- Pain Modulation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Type | Examples | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Piperidinones | Various pharmacological effects |

| Pyrazine Derivatives | Pyrazinamide | Antimicrobial and anticancer properties |

| Mannich Bases | Various Mannich bases | Anticancer and antibacterial activities |

This compound stands out due to its specific combination of functionalities that confer distinct biological activities not found in other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.